molecular formula C12H18N2O4 B601196 Carbidopa ethyl CAS No. 1458640-32-8

Carbidopa ethyl

Katalognummer: B601196
CAS-Nummer: 1458640-32-8
Molekulargewicht: 254.29
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbidopa ethyl is a derivative of carbidopa, a well-known drug used in the treatment of Parkinson’s disease. Carbidopa itself is a dopa decarboxylase inhibitor that prevents the peripheral metabolism of levodopa, allowing more levodopa to reach the brain where it can be converted into dopamine. This mechanism is crucial for managing the symptoms of Parkinson’s disease.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of carbidopa ethyl involves several steps. One common method starts with the reaction of N-hydroxy carbamic acid tert-butyl ester with p-toluenesulfonyl chloride and an alkali in an organic solvent. This reaction produces (p-toluenesulfonyloxy) carbamic acid tert-butyl ester. The next step involves reacting this intermediate with (S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid hydrochloride in a mixed organic solvent system. The final step includes deprotection, decolorization, and purification to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced purification techniques and stringent quality control measures to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

Carbidopa ethyl undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic pathways and therapeutic effects.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation and nitration reactions often involve reagents like chlorine and nitric acid.

Major Products Formed

The major products formed from these reactions include various metabolites that are crucial for its pharmacological activity. For instance, the oxidation of this compound can lead to the formation of carbidopa quinone, a key intermediate in its metabolic pathway .

Wissenschaftliche Forschungsanwendungen

Carbidopa ethyl has a wide range of scientific research applications:

Wirkmechanismus

Carbidopa ethyl exerts its effects by inhibiting the enzyme aromatic L-amino acid decarboxylase (AADC). This inhibition prevents the peripheral conversion of levodopa to dopamine, allowing more levodopa to cross the blood-brain barrier and be converted to dopamine in the brain. This mechanism is crucial for alleviating the symptoms of Parkinson’s disease .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Carbidopa: The parent compound, used in combination with levodopa for Parkinson’s disease.

    Benserazide: Another dopa decarboxylase inhibitor used similarly to carbidopa.

    Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used to prolong the effect of levodopa.

Uniqueness

Carbidopa ethyl is unique due to its specific chemical structure, which allows for different pharmacokinetic properties compared to its parent compound, carbidopa. This uniqueness can lead to variations in its absorption, distribution, metabolism, and excretion, potentially offering advantages in specific therapeutic contexts .

Biologische Aktivität

Carbidopa ethyl, also known as this compound Ester, is a prodrug of carbidopa that plays a significant role in the treatment of Parkinson's disease. Its primary function is to inhibit the peripheral conversion of levodopa into dopamine, thereby enhancing the therapeutic effects of levodopa while minimizing side effects. This article explores the biological activity of this compound, its mechanisms, applications, and relevant research findings.

This compound has the molecular formula C₁₂H₁₈N₂O₄ and is characterized as an ester derivative of carbidopa. Upon administration, it undergoes hydrolysis in the body to release carbidopa, which then inhibits aromatic amino acid decarboxylase (AAAD). This inhibition is crucial for preventing the conversion of levodopa to dopamine outside the central nervous system (CNS), allowing more levodopa to reach the brain and exert its effects.

The hydrolysis reaction can be represented as follows:

Carbidopa EthylEsterasesCarbidopa+Ethanol\text{this compound}\xrightarrow{\text{Esterases}}\text{Carbidopa}+\text{Ethanol}

This enzymatic conversion is essential for ensuring that carbidopa can effectively increase levodopa levels in the CNS, thereby alleviating symptoms associated with Parkinson's disease.

Biological Activity and Therapeutic Applications

  • Parkinson's Disease Management
    • This compound is primarily used in conjunction with levodopa to treat Parkinson's disease. By inhibiting peripheral decarboxylation, it enhances the bioavailability of levodopa, leading to improved motor control in patients.
    • Case Study : A randomized controlled trial demonstrated that patients receiving etilevodopa-carbidopa experienced fewer motor fluctuations compared to those on standard levodopa-carbidopa therapy .
  • Immunomodulatory Effects
    • Recent research indicates potential immunomodulatory properties of this compound. It has been shown to inhibit T cell activation, suggesting a possible role in developing new cancer immunotherapies and treating autoimmune diseases.
    • Research Findings : In experimental models, this compound mitigated conditions like experimental autoimmune encephalitis and collagen-induced arthritis, indicating its potential in suppressing T cell-mediated pathologies.
  • Endocrinological Applications
    • Studies have indicated that this compound may influence hormone secretion, particularly increasing serum prolactin levels without significantly altering growth hormone or cortisol levels. This effect could have implications for endocrine disorders.

Comparative Efficacy and Side Effects

The efficacy of this compound compared to traditional formulations has been a subject of investigation. The following table summarizes key findings from various studies regarding its side effect profile and effectiveness:

Study ReferenceTreatment GroupAdverse Events (%)Notable Findings
Etilevodopa-Carbidopa71%Increased off time or dyskinesias reported
Levodopa-Carbidopa77%Similar withdrawal rates due to adverse events
Experimental ModelsN/AReduced T cell activation noted

Synthesis and Quality Control

This compound is synthesized through various chemical pathways, emphasizing efficiency and scalability for pharmaceutical production. The compound also serves as a reference standard in quality control processes for ensuring the purity and consistency of carbidopa formulations.

Eigenschaften

IUPAC Name

ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8/h4-6,14-16H,3,7,13H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYOMTNVXXPNCD-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1458640-32-8
Record name Carbidopa ethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1458640328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CARBIDOPA ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ4GVM60UJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Following the procedure for preparation of compound 107, and substituting methanol with ethanol, provided the title compound, which was used in the next reaction without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.